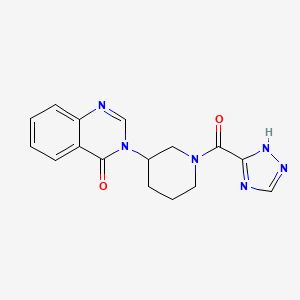

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a piperidine ring and a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.

Attachment of the Triazole Moiety: The triazole moiety can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving the quinazolinone and triazole moieties.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The triazole moiety, in particular, is known for its ability to form strong interactions with metal ions and other biomolecules, which can play a crucial role in the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.

Triazole-Containing Compounds: Compounds with triazole moieties, such as 1,2,3-triazole and 1,2,4-triazole derivatives.

Uniqueness

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core, piperidine ring, and triazole moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a hybrid molecule that integrates the quinazolinone and triazole motifs, both of which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. In this article, we will explore its biological activity, synthesis, and relevant case studies that highlight its pharmacological potential.

Molecular Characteristics

- Molecular Formula : C16H16N6O2

- Molecular Weight : 324.34 g/mol

- CAS Number : 2034296-75-6

The structure features:

- A quinazolinone core, known for its anticancer properties.

- A triazole ring that enhances biological interactions.

- A piperidine moiety that may influence pharmacokinetics and receptor binding.

Anticancer Activity

Research has demonstrated that compounds containing quinazolinone and triazole motifs exhibit significant anticancer properties. For instance, a study evaluated various quinazolinone-triazole hybrids against several cancer cell lines, including MDA-MB-231 (breast), A549 (lung), and PC3 (prostate). The results indicated that the presence of specific substituents on the triazole ring significantly affected the cytotoxicity of these compounds, with some derivatives showing IC50 values in the micromolar range .

Case Study: Cytotoxic Evaluation

In a comparative study of quinazolinone derivatives, several compounds were synthesized and tested for their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The study found that certain derivatives exhibited high cytotoxicity, with one compound demonstrating an IC50 value of 10 µM against MCF-7 cells . This suggests that modifications to the quinazolinone structure can enhance anticancer activity.

Antimicrobial Activity

The triazole ring is well-known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. For example, triazole derivatives have been reported to possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The triazole moiety may interact with enzymes involved in nucleic acid synthesis.

- Receptor Modulation : The piperidine component could facilitate binding to specific receptors involved in cell signaling pathways related to cancer proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Key methods include:

- Formation of the Triazole Ring : Utilizing precursors such as piperidine derivatives in reactions with isocyanates or carbonyl compounds.

- Quinazolinone Synthesis : Employing condensation reactions between anthranilic acid derivatives and carbonyl compounds under acidic conditions.

These synthetic pathways allow for the introduction of various functional groups that can modulate biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1H-Triazol-5-carbonyl)piperidine | Triazole and piperidine | Antimicrobial |

| 4-(2-Fluorophenyl)-1H-triazole | Fluorophenyl group with triazole | Anticancer |

| 3-Amino-5-substituted 1H-triazoles | Various substitutions on triazole | Antifungal |

This table illustrates the diversity of biological activities associated with structurally similar compounds, highlighting the potential therapeutic applications inherent in triazole-containing structures .

Properties

IUPAC Name |

3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15-12-5-1-2-6-13(12)18-10-22(15)11-4-3-7-21(8-11)16(24)14-17-9-19-20-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXISPOGXTGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=NN2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.